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These application notes provide a detailed protocol for performing a Transwell invasion assay

to evaluate the anti-invasive properties of the tripeptide, Tyroserleutide (YSL). Tyroserleutide

has demonstrated potential in inhibiting cancer cell invasion, and this protocol offers a

standardized method for quantifying its effects.[1][2][3]

Introduction
Cancer metastasis is a complex process involving the invasion of cancer cells through the

extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to

simulate and quantify this invasive process.[4][5] This assay utilizes a two-chamber system

separated by a porous membrane coated with a layer of ECM proteins, such as Matrigel.[4]

Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.

Invasive cells degrade the ECM, migrate through the pores, and can be quantified on the lower

surface of the membrane.

Tyroserleutide (YSL) is a tripeptide composed of L-tyrosine, L-serine, and L-leucine that has

been shown to inhibit the growth and metastasis of various cancer cells, including

hepatocellular carcinoma and melanoma.[2][3] Studies have indicated that YSL can suppress

the invasive and adhesive capabilities of cancer cells by downregulating the expression of key

molecules such as Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase-2
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(MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1][2] This protocol provides a detailed

methodology to assess the inhibitory effect of Tyroserleutide on cancer cell invasion.

Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line

used.

Materials
24-well Transwell inserts (e.g., 8 µm pore size)

24-well cell culture plates

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Complete cell culture medium (containing fetal bovine serum - FBS)

Tyroserleutide (YSL)

Phosphate-buffered saline (PBS)

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)

Staining solution (e.g., 0.1% Crystal Violet or DAPI)

Cotton swabs

Inverted microscope with a camera

Cell culture incubator (37°C, 5% CO₂)

Selected cancer cell line (e.g., B16-F10 melanoma, SK-HEP-1 hepatocellular carcinoma)[1]

[2]
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1. Preparation of Transwell Inserts

Thaw Matrigel on ice overnight in a 4°C refrigerator.

Dilute the Matrigel with cold, serum-free medium. The optimal dilution factor needs to be

determined empirically for each cell line but a 1:3 to 1:5 dilution is a common starting point.

[6]

Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of

each Transwell insert, ensuring the entire surface of the membrane is covered.

Incubate the plates at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[6]

2. Cell Preparation and Seeding

Culture the selected cancer cells to approximately 80-90% confluency.

Serum-starve the cells for 12-24 hours prior to the assay to enhance their responsiveness to

chemoattractants.

Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a

concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

Prepare different concentrations of Tyroserleutide in serum-free medium. Based on previous

studies, a concentration range of 0.01 µg/mL to 100 µg/mL can be tested.[1][3]

Mix the cell suspension with the Tyroserleutide solutions to achieve the desired final

concentrations. Include a vehicle control (serum-free medium without Tyroserleutide).

Add 100-200 µL of the cell suspension containing Tyroserleutide (or vehicle) to the upper

chamber of the Matrigel-coated Transwell inserts.

3. Incubation

Add 600-800 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the

lower chamber of the 24-well plate.[6]

Carefully place the Transwell inserts into the wells of the 24-well plate.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time

should be optimized based on the invasiveness of the cell line.

4. Fixation and Staining

After incubation, carefully remove the Transwell inserts from the wells.

Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper

surface of the membrane.[6]

Wash the inserts with PBS.

Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a

fixation solution (e.g., 70% ethanol or 4% paraformaldehyde) for 10-20 minutes at room

temperature.[6][7]

Wash the inserts again with PBS.

Stain the invaded cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal

Violet) for 10-20 minutes at room temperature.[6]

Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

5. Quantification of Cell Invasion

Visualize the stained, invaded cells on the lower surface of the membrane using an inverted

microscope.

Capture images from at least 4-5 random fields of view for each insert at 10x or 20x

magnification.

Count the number of invaded cells in each field. The average number of cells per field can

then be calculated.

Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and

the absorbance can be measured using a plate reader.
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Data Presentation
The quantitative data from the Transwell invasion assay can be summarized in the following

table. The results should be presented as the mean ± standard deviation (SD) from at least

three independent experiments.

Treatment Group
Tyroserleutide
Concentration
(µg/mL)

Average Number of
Invaded Cells per
Field (Mean ± SD)

% Inhibition of
Invasion

Vehicle Control 0 [Value] 0%

Tyroserleutide 0.01 [Value] [Value]

Tyroserleutide 0.1 [Value] [Value]

Tyroserleutide 1 [Value] [Value]

Tyroserleutide 10 [Value] [Value]

Tyroserleutide 100 [Value] [Value]

Calculation of % Inhibition of Invasion:

% Inhibition = [ (Number of invaded cells in control - Number of invaded cells in treatment) /

Number of invaded cells in control ] x 100
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Caption: Workflow for the Transwell Invasion Assay with Tyroserleutide.
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Caption: Proposed mechanism of Tyroserleutide in inhibiting cancer cell invasion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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